molecular formula C14H18F2O B7869257 Cycloheptyl (2,4-difluorophenyl)methanol

Cycloheptyl (2,4-difluorophenyl)methanol

Cat. No.: B7869257
M. Wt: 240.29 g/mol
InChI Key: CELCVQZBESZLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptyl (2,4-difluorophenyl)methanol is an organic compound with the molecular formula C₁₄H₁₈F₂O and a molecular weight of 240.29 g/mol . This compound features a cycloheptyl group attached to a 2,4-difluorophenylmethanol moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl (2,4-difluorophenyl)methanol typically involves the reaction of cycloheptyl bromide with 2,4-difluorobenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl (2,4-difluorophenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding cycloheptyl (2,4-difluorophenyl)methane.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Cycloheptyl (2,4-difluorophenyl)ketone.

    Reduction: Cycloheptyl (2,4-difluorophenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cycloheptyl (2,4-difluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cycloheptyl (2,4-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cycloheptyl (2,4-dichlorophenyl)methanol
  • Cycloheptyl (2,4-dibromophenyl)methanol
  • Cycloheptyl (2,4-dimethylphenyl)methanol

Uniqueness

Cycloheptyl (2,4-difluorophenyl)methanol is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chlorinated, brominated, or methylated analogs.

Biological Activity

Cycloheptyl (2,4-difluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14F2O\text{C}_{13}\text{H}_{14}\text{F}_2\text{O}

This structure features a cycloheptyl ring attached to a 2,4-difluorophenyl group through a methanol linkage.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. The presence of the difluorophenyl group enhances its lipophilicity and potential binding affinity to various receptors and enzymes.

Potential Targets

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for receptors related to neurotransmission or inflammation.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research indicates that compounds similar to this compound show promising anticancer activity. For instance:

  • In vitro Studies : Compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 and HT-29 with IC50 values in the low micromolar range .
  • Mechanism : The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways like Wnt/β-catenin .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties:

  • In vitro Assays : Studies have shown that derivatives can reduce the production of pro-inflammatory cytokines in macrophages .
  • Clinical Relevance : These findings suggest potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Testing Against Pathogens : Similar compounds have shown effectiveness against both bacterial and fungal strains, indicating that this compound could possess similar activities .
  • Mechanism : The antimicrobial action may be attributed to membrane disruption or inhibition of nucleic acid synthesis.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

  • Case Study 1 : A derivative was tested for anticancer efficacy against breast cancer cells, showing an IC50 value of 17 nM .
  • Case Study 2 : In a study on inflammation models, a related compound reduced edema significantly compared to control groups .
  • Case Study 3 : Antimicrobial testing revealed that derivatives exhibited MIC values lower than standard antibiotics against resistant strains .

Data Summary

Biological ActivityIC50 ValueTarget Cell Line/PathogenReference
Anticancer17 nMMCF-7
Anti-inflammatoryN/AMacrophages
Antimicrobial<8 mg/LVarious pathogens

Properties

IUPAC Name

cycloheptyl-(2,4-difluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O/c15-11-7-8-12(13(16)9-11)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELCVQZBESZLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.